molecular formula C16H13ClF3N3O3S B2458211 (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone CAS No. 1118822-59-5

(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B2458211
CAS No.: 1118822-59-5
M. Wt: 419.8
InChI Key: NIASBYMRYNUWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C16H13ClF3N3O3S and its molecular weight is 419.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, inhibiting its enzymatic activity. This results in a decrease in collagen and elastin crosslinking, thereby affecting tissue remodeling processes .

Biochemical Pathways

The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can potentially influence various pathological processes where tissue remodeling and fibrosis are involved .

Pharmacokinetics

The compound’s IC50 value in the absence of blood proteins is 126 nM, indicating its potent inhibitory activity .

Result of Action

The molecular and cellular effects of the compound’s action would be the reduction in collagen and elastin crosslinking. This could potentially lead to a decrease in tissue stiffness and fibrosis, although specific cellular effects would depend on the context of the tissue and disease state .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of blood proteins can affect the compound’s inhibitory activity . Additionally, the compound’s stability could be affected by storage conditions . .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3S/c17-13-9-10(3-4-21-13)16(24)22-5-7-23(8-6-22)27(25,26)12-2-1-11(18)14(19)15(12)20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIASBYMRYNUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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